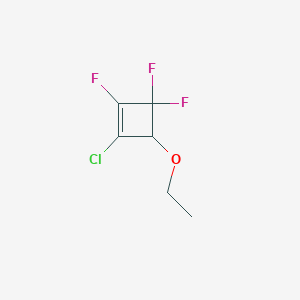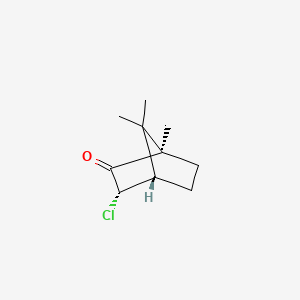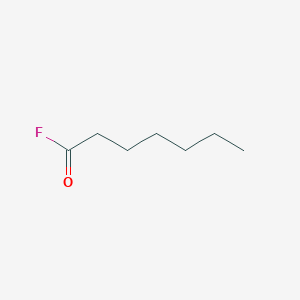![molecular formula C34H18 B14749839 Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene CAS No. 313-63-3](/img/structure/B14749839.png)
Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C34H18. It is a large, complex molecule composed of multiple fused benzene rings, making it a significant compound in the study of PAHs. These compounds are known for their stability and unique electronic properties, which make them of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene typically involves the oxidative cyclodehydrogenation of oligophenylene precursors. This reaction is carried out under specific conditions to ensure the formation of the desired PAH without the production of side products . The reaction occurs exclusively in an intramolecular fashion, which is crucial for obtaining the correct structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar oxidative cyclodehydrogenation techniques. The process requires precise control of reaction conditions to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could result in the formation of hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of PAHs and their reactions.
Biology: The compound’s interactions with biological molecules are of interest in understanding the effects of PAHs on living organisms.
Medicine: Research into the potential therapeutic uses of PAHs includes exploring their role in drug delivery systems.
Wirkmechanismus
The mechanism by which Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved include the modulation of electronic properties and the formation of reactive intermediates that can interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[de,kl]naphtho[1,2,3,4-rst]pentaphene
- Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene
- Hexabenzo[bc,ef,hi,kl,no,qr]coronene
Uniqueness
Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene is unique due to its specific structure, which provides distinct electronic properties and stability. This makes it particularly valuable in the study of PAHs and their applications in various fields .
Eigenschaften
CAS-Nummer |
313-63-3 |
|---|---|
Molekularformel |
C34H18 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
nonacyclo[20.12.0.02,15.03,8.04,33.09,14.016,21.023,28.029,34]tetratriaconta-1(22),2(15),3(8),4,6,9,11,13,16,18,20,23,25,27,29(34),30,32-heptadecaene |
InChI |
InChI=1S/C34H18/c1-3-11-21-19(9-1)23-15-7-17-27-28-18-8-16-24-20-10-2-4-12-22(20)30-26-14-6-5-13-25(26)29(21)33(31(23)27)34(30)32(24)28/h1-18H |
InChI-Schlüssel |
JZEKMRGHHRSJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC6=C5C7=C(C8=CC=CC=C68)C9=CC=CC=C9C2=C47 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


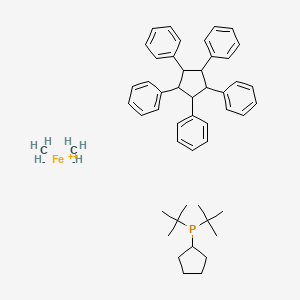

![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)

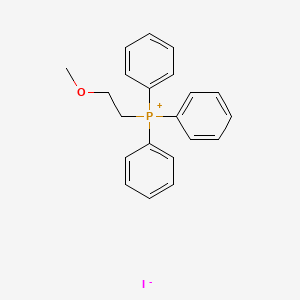
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

